molecular formula C11H9IN2O2 B3070652 Ethyl 8-iodo-1,6-naphthyridine-2-carboxylate CAS No. 1005030-67-0

Ethyl 8-iodo-1,6-naphthyridine-2-carboxylate

Cat. No.: B3070652
CAS No.: 1005030-67-0
M. Wt: 328.11 g/mol
InChI Key: YPVFHXYOFZDOOR-UHFFFAOYSA-N
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Description

Ethyl 8-iodo-1,6-naphthyridine-2-carboxylate is a chemical compound belonging to the class of naphthyridines, which are nitrogen-containing heterocyclic compounds. This compound is characterized by the presence of an ethyl ester group at the 2-position, an iodine atom at the 8-position, and a naphthyridine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8-iodo-1,6-naphthyridine-2-carboxylate typically involves the iodination of a naphthyridine precursor followed by esterification. One common method involves the reaction of 1,6-naphthyridine-2-carboxylic acid with iodine in the presence of a suitable oxidizing agent to introduce the iodine atom at the 8-position. The resulting 8-iodo-1,6-naphthyridine-2-carboxylic acid is then esterified with ethanol under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-iodo-1,6-naphthyridine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts, along with appropriate ligands and bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthyridines, while coupling reactions can produce biaryl or alkyne derivatives .

Mechanism of Action

The mechanism of action of ethyl 8-iodo-1,6-naphthyridine-2-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the modifications made to the naphthyridine core .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 8-iodo-1,6-naphthyridine-2-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules and a versatile scaffold for drug development .

Properties

IUPAC Name

ethyl 8-iodo-1,6-naphthyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9IN2O2/c1-2-16-11(15)9-4-3-7-5-13-6-8(12)10(7)14-9/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPVFHXYOFZDOOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(C=NC=C2C=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50704703
Record name Ethyl 8-iodo-1,6-naphthyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1005030-67-0
Record name Ethyl 8-iodo-1,6-naphthyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 8-iodo-1,6-naphthyridine-2-carboxylate
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Ethyl 8-iodo-1,6-naphthyridine-2-carboxylate
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Ethyl 8-iodo-1,6-naphthyridine-2-carboxylate
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Ethyl 8-iodo-1,6-naphthyridine-2-carboxylate
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Ethyl 8-iodo-1,6-naphthyridine-2-carboxylate
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Ethyl 8-iodo-1,6-naphthyridine-2-carboxylate

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